3-fluoro-N-(2-phenoxyphenyl)benzamide
Description
3-Fluoro-N-(2-phenoxyphenyl)benzamide is a fluorinated benzamide derivative featuring a 3-fluorobenzoyl group linked to a 2-phenoxyaniline moiety. The crystal structure of related compounds reveals monoclinic systems (space group P21/c) with C–H⋯O and C–H⋯π interactions stabilizing the lattice .
Properties
CAS No. |
546096-30-4 |
|---|---|
Molecular Formula |
C19H14FNO2 |
Molecular Weight |
307.3g/mol |
IUPAC Name |
3-fluoro-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H14FNO2/c20-15-8-6-7-14(13-15)19(22)21-17-11-4-5-12-18(17)23-16-9-2-1-3-10-16/h1-13H,(H,21,22) |
InChI Key |
OHWFEYBAZKCRAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystallographic Differences
Key Compounds Compared:
3-Fluoro-N-(2-(Trifluoromethyl)Phenyl)Benzamide (1T2F) Substituents: 2-(Trifluoromethyl)phenyl group. Interactions: Weak C–H⋯F hydrogen bonds and C–F⋯F–C interactions. Crystal Data: Not fully reported, but motifs involve (3, −1) bond-critical points (BCPs) for weak interactions.
4-Chloro-N-(2-Phenoxyphenyl)Benzamide Substituents: 4-Chlorobenzoyl and 2-phenoxyphenyl groups. Interactions: C–H⋯O hydrogen bonds and C–Cl⋯π interactions. Crystal Data: Monoclinic (P21/c), a = 19.328 Å, Z = 4, R1 = 0.0582.
6d: 3-Fluoro-N-(3-(2-Fluorophenyl)-4-(4-Fluorophenyl)Thiazol-2(3H)-Ylidene)Benzamide
- Substituents: Thiazoline core with multiple fluorophenyl groups.
- Interactions: N–H⋯O and F⋯H bonds.
- Biological Activity: IC50 = 1.47 ± 0.05 μM (α-glucosidase inhibition).
VU0366248: N-(3-Chloro-2-Fluorophenyl)-3-Cyano-5-Fluorobenzamide Substituents: 3-Cyano, 5-fluoro, and 3-chloro-2-fluorophenyl groups. Pharmacology: Positive allosteric modulator of mGlu5 receptors.
Physicochemical and Hydrogen-Bonding Profiles
*Estimated based on substituent contributions.
- Fluorine Positioning: The 3-fluoro substituent in the target compound enhances electronegativity without steric hindrance, unlike 1T2F’s bulky trifluoromethyl group. This difference impacts both hydrogen-bonding capacity and molecular packing .
- Phenoxyphenyl vs. Heterocyclic Cores: The phenoxyphenyl group in the target compound enables π-π stacking, whereas thiazoline (6d) or oxadiazole () cores introduce conformational constraints and heteroatom-mediated interactions .
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